molecular formula C18H21N7 B6459014 N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549039-44-1

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6459014
CAS No.: 2549039-44-1
M. Wt: 335.4 g/mol
InChI Key: SXNNZIQQHRRTTM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a quinoxaline moiety linked to a piperazine ring, which is further connected to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in receptor binding studies and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable solvent like ethanol.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine-quinoxaline intermediate with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethoxypyrimidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.

    Biological Studies: The compound is used in receptor binding assays to study the interaction with various neurotransmitter receptors.

    Chemical Biology: It serves as a probe in chemical biology to understand the molecular mechanisms of receptor-ligand interactions.

    Industrial Applications: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its binding to specific receptors in the central nervous system. The compound acts as a ligand, modulating the activity of neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can influence various signaling pathways, leading to potential therapeutic effects in conditions like schizophrenia and depression.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: can be compared with other quinoxaline derivatives and piperazine-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple receptor types, potentially offering a broader spectrum of pharmacological activity compared to simpler analogs. Its specific arrangement of functional groups also provides unique binding properties and pharmacokinetic profiles.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N,N-dimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNZIQQHRRTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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